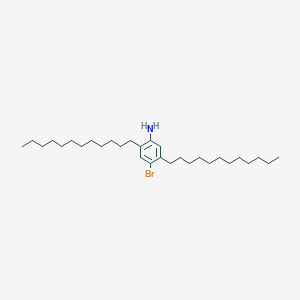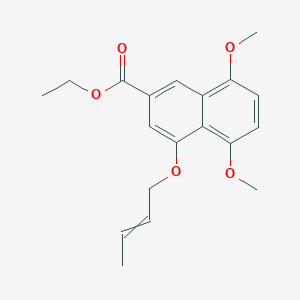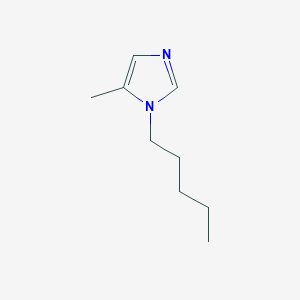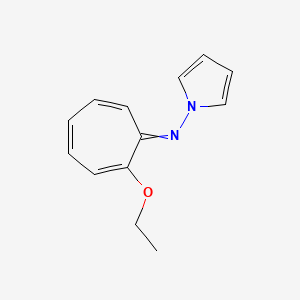![molecular formula C13H20N4O2S2 B12545217 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine CAS No. 153901-67-8](/img/structure/B12545217.png)
2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,2-Diéthoxyéthyl)-4,6-bis(méthylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique appartenant à la classe des pyrazolo[3,4-d]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La présence de groupes diéthoxyéthyl et méthylsulfanyl dans sa structure contribue à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,2-Diéthoxyéthyl)-4,6-bis(méthylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante consiste à condenser des dérivés de pyrazole appropriés avec des substituants diéthoxyéthyl et méthylsulfanyl dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres spécifiques de température et de pression pour garantir un rendement et une pureté élevés du produit final .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés par lots à grande échelle ou des procédés en flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, la rentabilité et les considérations environnementales. L'optimisation des paramètres réactionnels, notamment le choix du solvant, le chargement du catalyseur et le temps de réaction, est cruciale pour obtenir une production efficace et durable .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,2-Diéthoxyéthyl)-4,6-bis(méthylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés avec des groupes fonctionnels modifiés.
Substitution : Le groupe diéthoxyéthyl peut être substitué par d'autres groupes alkyles ou aryles par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, halogénures d'aryle, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et divers dérivés substitués, chacun ayant des propriétés chimiques et biologiques distinctes .
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré pour ses activités anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(2,2-Diéthoxyéthyl)-4,6-bis(méthylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines kinases et d'autres enzymes, conduisant à la modulation des voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et l'inflammation . La présence de groupes diéthoxyéthyl et méthylsulfanyl améliore son affinité de liaison et sa sélectivité envers ces cibles .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The presence of diethoxyethyl and methylsulfanyl groups enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrrolo[2,3-d]pyrimidine : Connus pour leur activité inhibitrice des kinases et leurs propriétés anticancéreuses potentielles.
Dérivés de pyrido[2,3-d]pyrimidine : Exhibe un large spectre d'activités biologiques, notamment des effets antimicrobiens et anti-inflammatoires.
Dérivés de pyrazolo[4,3-d]pyrimidine : Étudiés pour leurs propriétés anti-inflammatoires et analgésiques.
Unicité
Le 2-(2,2-Diéthoxyéthyl)-4,6-bis(méthylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine se distingue par sa combinaison unique de groupes diéthoxyéthyl et méthylsulfanyl, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour des recherches et des développements plus poussés dans diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
153901-67-8 |
|---|---|
Formule moléculaire |
C13H20N4O2S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H20N4O2S2/c1-5-18-10(19-6-2)8-17-7-9-11(16-17)14-13(21-4)15-12(9)20-3/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
MHFPIXVDDWRTRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=C2C(=N1)N=C(N=C2SC)SC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)







![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)


![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

